molecular formula C16H15NO3 B13696262 N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B13696262
M. Wt: 269.29 g/mol
InChI Key: LTBFHLCSULMJJI-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyphenyl group and a methoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: The synthesis of N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be achieved through an aldol condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to an amide formation reaction with an appropriate amine.

    Amide Formation: The intermediate product from the aldol condensation is reacted with an amine, such as aniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology and Medicine:

    Antioxidant Activity: Due to the presence of hydroxy and methoxy groups, the compound exhibits antioxidant properties, making it a potential candidate for therapeutic applications.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, providing a basis for drug development.

Industry:

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound can also undergo redox reactions, contributing to its antioxidant activity.

Comparison with Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the methoxy group.

    N-(4-methoxyphenyl)acetamide: Similar structure but lacks the hydroxy group.

    N-(4-hydroxyphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.

Uniqueness: N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(18)8-6-13/h2-11,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBFHLCSULMJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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